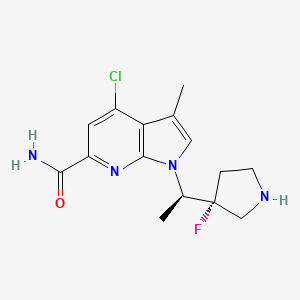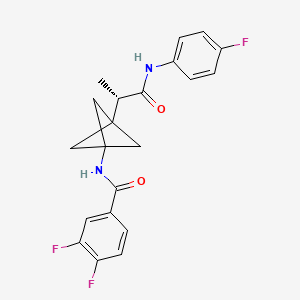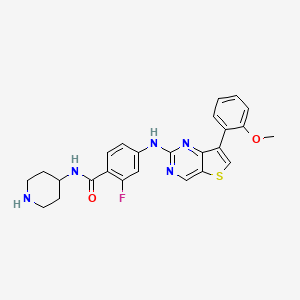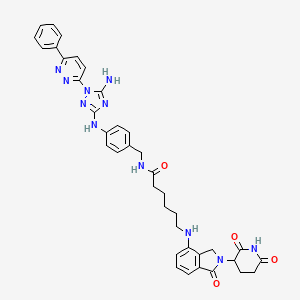
PROTAC Axl Degrader 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC Axl Degrader 2 is a potent and selective degrader of the Axl receptor tyrosine kinase. This compound is part of the PROTAC (Proteolysis Targeting Chimera) family, which is designed to induce the degradation of specific proteins through the ubiquitin-proteasome system. This compound has shown significant anti-proliferative and anti-migratory activities in vitro, making it a promising candidate for cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Axl Degrader 2 involves multiple steps, including the preparation of the ligand for the Axl receptor, the linker, and the ligand for the E3 ubiquitin ligase. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing PROTACs typically involve:
Ligand Synthesis: The ligand for the Axl receptor is synthesized using standard organic synthesis techniques, including condensation reactions, nucleophilic substitutions, and coupling reactions.
Linker Attachment: The linker, which connects the Axl ligand to the E3 ligase ligand, is attached using amide bond formation or click chemistry.
E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately and then conjugated to the linker.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated synthesis and purification processes. The production would need to adhere to Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
PROTAC Axl Degrader 2 undergoes several types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or other susceptible sites.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Coupling Reagents: Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
PROTAC Axl Degrader 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of the Axl receptor and its role in various biochemical pathways.
Biology: Employed in cell biology to investigate the effects of Axl degradation on cell proliferation, migration, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the Axl receptor, such as breast cancer and lung cancer.
Industry: Utilized in the development of new PROTAC-based therapies and as a model compound for designing other protein degraders.
Mechanism of Action
The mechanism of action of PROTAC Axl Degrader 2 involves the recruitment of an E3 ubiquitin ligase to the Axl receptor. This recruitment leads to the ubiquitination of the Axl receptor, marking it for degradation by the proteasome. The degradation of the Axl receptor results in the inhibition of downstream signaling pathways that promote cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
PROTAC Axl Degrader 1: Another degrader targeting the Axl receptor but with different ligands and linkers.
PROTAC Bcl-xL Degrader: Targets the Bcl-xL protein, involved in apoptosis regulation.
PROTAC BRD4 Degrader: Targets the BRD4 protein, involved in transcription regulation.
Uniqueness
PROTAC Axl Degrader 2 is unique due to its high selectivity and potency for the Axl receptor. Its ability to induce mehuosis (a form of cell death characterized by cytoplasmic vacuolation) sets it apart from other PROTACs .
Properties
Molecular Formula |
C38H39N11O4 |
|---|---|
Molecular Weight |
713.8 g/mol |
IUPAC Name |
N-[[4-[[5-amino-1-(6-phenylpyridazin-3-yl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-6-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]hexanamide |
InChI |
InChI=1S/C38H39N11O4/c39-37-44-38(47-49(37)32-19-17-29(45-46-32)25-8-3-1-4-9-25)42-26-15-13-24(14-16-26)22-41-33(50)12-5-2-6-21-40-30-11-7-10-27-28(30)23-48(36(27)53)31-18-20-34(51)43-35(31)52/h1,3-4,7-11,13-17,19,31,40H,2,5-6,12,18,20-23H2,(H,41,50)(H,43,51,52)(H3,39,42,44,47) |
InChI Key |
OXOOPNYJFVRNCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCC(=O)NCC4=CC=C(C=C4)NC5=NN(C(=N5)N)C6=NN=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


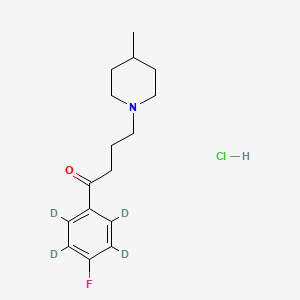
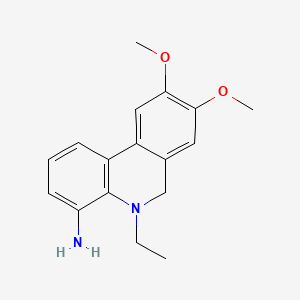
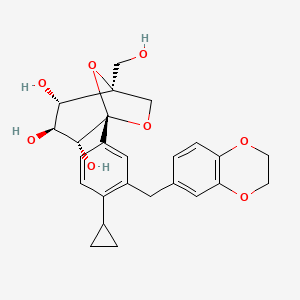
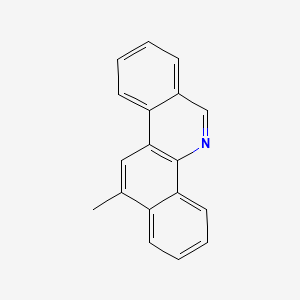
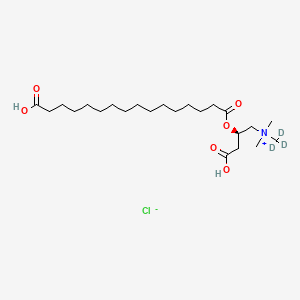
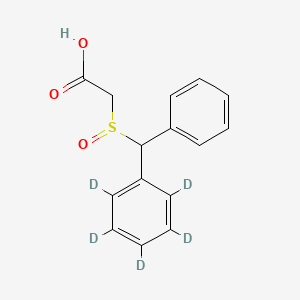
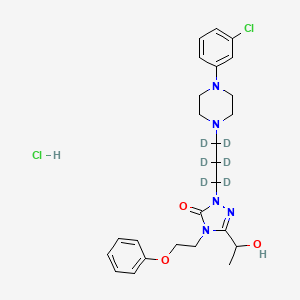
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
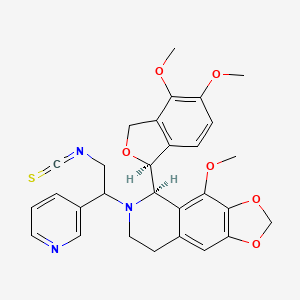
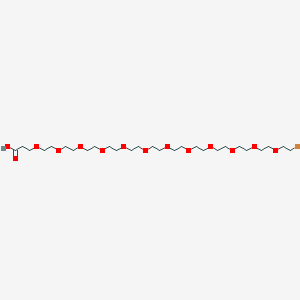
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
